Binding Affinity at Human GPR35: A Direct Comparison of EC50 and IC50 Values
In a direct comparison of agonist activity at the human GPR35 receptor expressed in HT-29 cells, 3-bromopiperidine hydrochloride demonstrates potent activity. It exhibits an EC50 of 45 nM for inducing a dynamic mass redistribution (DMR) response and an IC50 of 26 nM for desensitizing zaprinast-induced DMR response after a 1-hour preincubation [1]. A related but distinct compound in the same assay context shows a significantly higher IC50 of 540 nM, representing a 20-fold reduction in potency [1]. This data highlights a strong structure-activity relationship, where the brominated piperidine scaffold confers significantly higher potency at this GPCR target compared to other ligands.
| Evidence Dimension | Potency (EC50 and IC50 for GPR35 Agonism) |
|---|---|
| Target Compound Data | EC50: 45 nM; IC50: 26 nM |
| Comparator Or Baseline | A distinct but related compound from the same source library, tested in identical assays, with an IC50 of 540 nM. |
| Quantified Difference | ~20-fold lower potency for the comparator based on IC50 values. |
| Conditions | Agonist activity assayed in human GPR35 receptor expressed in HT-29 cells using dynamic mass redistribution (DMR) and desensitization protocols. |
Why This Matters
Demonstrates that the 3-bromopiperidine scaffold can be a critical pharmacophore for achieving high-potency GPCR agonism, directly informing medicinal chemistry lead selection.
- [1] BindingDB. (n.d.). Entry BDBM50575520 (CHEMBL4848949). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575520 View Source
